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Compound of Interest

Compound Name: 2-(1-Fluorocyclobutyl)ethanol

CAS No.: 1784487-27-9

Cat. No.: B2808230

Get Quote

Introduction & Compound Profile
2-(1-Fluorocyclobutyl)ethanol (CAS: 1784487-27-9) is a specialized fluorinated motif used to

modulate lipophilicity (LogP) and metabolic stability in drug candidates.[1][2] The geminal

fluorine-carbon substitution on the strained cyclobutane ring introduces unique electronic and

conformational properties, making accurate spectroscopic identification critical for quality

control in synthetic workflows.
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Property Detail

IUPAC Name 2-(1-Fluorocyclobutyl)ethanol

Molecular Formula C₆H₁₁FO

Molecular Weight 118.15 g/mol

Physical State Colorless Liquid

Key Application
Bioisostere for gem-dimethyl or cyclohexyl

groups; metabolic blocker.

Structural Elucidation Strategy
The validation of this structure relies on confirming three key connectivity features:

The Cyclobutane Ring: Characteristic high-field multiplets in ¹H NMR.

The Geminal Fluorine: Large ¹J_CF coupling in ¹³C NMR and specific ¹⁹F chemical shift.

The Ethanol Side Chain: Distinct triplet patterns for methylene protons, correlating to the

hydroxyl group.

Analytical Workflow
The following diagram illustrates the logic flow for confirming the structure using multi-

dimensional spectroscopy.
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Figure 1: Structural elucidation workflow integrating multinuclear NMR data.

Spectroscopic Data Analysis[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

¹H NMR (Proton Spectroscopy)
The proton spectrum is characterized by the complexity of the cyclobutane ring protons and the

distinct triplets of the ethanol chain.

Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment

H-1' 3.75 Triplet (t) 2H J ≈ 6.5
-CH₂OH

(Side chain)

H-2' 2.05 dt 2H
J ≈ 6.5, Jʜ-ғ

≈ 22

Ring-CH₂-

CH₂OH
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Ring β-

protons (cis

to F)
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Ring β-
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H-3 1.60 – 1.80 Multiplet (m) 2H Complex
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-OH 1.80 (var) Broad Singlet 1H -
Hydroxyl

proton
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Expert Insight: The signal at 2.05 ppm (H-2') is the diagnostic key. It appears as a triplet of

doublets (or broad triplet) because it couples to the adjacent methylene group (J≈6.5 Hz) and

the fluorine atom (Jʜ-ғ ≈ 20-25 Hz).

¹³C NMR (Carbon Spectroscopy)
The carbon spectrum provides definitive proof of the fluorine attachment via C-F coupling

constants.

Position Shift (δ ppm) Multiplicity
Coupling (J
Hz)

Assignment

C-1 96.5 Doublet (d) ¹Jᴄ-ғ ≈ 215
Quaternary C-F

(Ring)

C-1' 58.8 Singlet (s) - -CH₂CH₂OH

C-2' 38.2 Doublet (d) ²Jᴄ-ғ ≈ 24
Ring-CH₂-

CH₂OH

C-2/4 32.4 Doublet (d) ²Jᴄ-ғ ≈ 22 Ring β-carbons

C-3 13.5 Doublet (d) ³Jᴄ-ғ ≈ 12 Ring γ-carbon

¹⁹F NMR (Fluorine Spectroscopy)
Chemical Shift: δ -145.0 to -150.0 ppm (Multiplet).

Pattern: A complex multiplet (often appearing as a quintet-like structure) due to coupling with

the four ring protons at C-2/4 and the two side-chain protons at C-2'.

Mass Spectrometry (MS)
Method: GC-MS (Electron Impact, 70 eV)
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The fragmentation pattern is dominated by the stability of the cyclobutane ring and the facile

loss of the fluoro-alkyl chain.

m/z Intensity
Fragment
Assignment

Mechanism

118 < 1% [M]⁺
Molecular Ion

(Weak/Absent)

98 ~5% [M - HF]⁺
Elimination of

Hydrogen Fluoride

87 ~20% [M - CH₂OH]⁺
Loss of hydroxymethyl

radical

73 100% [C₄H₆F]⁺

Base Peak:

Fluorocyclobutyl

cation

53 ~40% [C₄H₅]⁺

Cyclobutenyl cation

(Loss of HF from Base

Peak)

Infrared Spectroscopy (FT-IR)
3350 cm⁻¹ (Broad): O-H stretching (H-bonded).

2950 – 2850 cm⁻¹: C-H stretching (Cyclobutane & Alkyl).

1220 – 1150 cm⁻¹: C-F stretching (Strong, diagnostic region).

1050 cm⁻¹: C-O stretching (Primary alcohol).

Experimental Protocol: Synthesis & Isolation
Note: This protocol outlines the "Homologation Route" typically used to access this specific

chain length from the commercially available acid.

Reaction Scheme
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Starting Material: 1-Fluorocyclobutanecarboxylic acid.[2]

Step 1 (Reduction): LiAlH₄ reduction to (1-Fluorocyclobutyl)methanol.

Step 2 (Activation): Tosylation (TsCl, Pyridine).

Step 3 (Cyanation): NaCN displacement (DMSO) to (1-Fluorocyclobutyl)acetonitrile.

Step 4 (Hydrolysis & Reduction): Acid hydrolysis to the acetic acid derivative, followed by

Borane (BH₃·THF) reduction to 2-(1-Fluorocyclobutyl)ethanol.

Synthesis Workflow Visualization
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Figure 2: Synthetic pathway via homologation of the carboxylic acid precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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